molecular formula C10H5Cl2NO3 B061212 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 171850-30-9

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B061212
CAS No.: 171850-30-9
M. Wt: 258.05 g/mol
InChI Key: DEBOCPZCSPMQBS-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid typically involves the chlorination of 8-hydroxyquinoline followed by carboxylation. One common method includes dissolving 8-hydroxyquinoline in acetic acid and introducing chlorine gas until the solution turns yellow. The reaction mixture is then poured into water to precipitate the product, which is further purified by recrystallization from acetone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into hydroquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include various quinoline derivatives, such as 5,7-dichloro-4-oxo-1,4-dihydroquinoline and 5,7-dichloro-4-hydroxyquinoline-3-carboxamide .

Scientific Research Applications

StepReactantsConditionsProduct
1Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylateAcidic medium, heat5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Pharmaceutical Applications

DCQ has been explored for its potential therapeutic effects, particularly in neurology. It is being studied as a modulator for neuroactive compounds and has shown promise in treating conditions related to glutamate signaling.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective properties of DCQ in models of neurodegeneration, demonstrating its ability to mitigate oxidative stress and neuronal apoptosis.

Agrochemical Applications

DCQ serves as an intermediate in the synthesis of agrochemicals, particularly bactericides and fungicides. Its dichloro-substituted structure enhances its efficacy against various pathogens.

Case Study: Efficacy Against Plant Pathogens

Research indicated that formulations containing DCQ exhibited significant antifungal activity against several plant pathogens, leading to improved crop yields.

Biochemical Research

In biochemical studies, DCQ is utilized as a tool for investigating enzyme inhibition and receptor interactions due to its structural characteristics.

Case Study: Enzyme Inhibition Studies

A series of experiments demonstrated that DCQ effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in drug design.

Table 3: Safety Classification

Hazard CategoryDescription
Respiratory Tract IrritationCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It is believed to interfere with DNA synthesis and repair mechanisms, thereby inhibiting the growth of cancer cells and microorganisms .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group at the 8th position.

    5,7-Dibromo-4-hydroxyquinoline-3-carboxylic acid: Similar but with bromine atoms instead of chlorine.

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the chlorine atoms at the 5th and 7th positions.

Uniqueness

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of chlorine atoms at the 5th and 7th positions, which significantly influence its chemical reactivity and biological activity. These substitutions enhance its potential as an antimicrobial and anticancer agent compared to its analogs .

Biological Activity

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid (DCA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of DCA, supported by relevant data and case studies.

  • Molecular Formula : C10H5Cl2NO3
  • Molecular Weight : 258.06 g/mol
  • CAS Number : 171850-30-9

DCA belongs to the class of quinoline carboxylic acids, characterized by a quinoline ring substituted with a carboxyl group and halogen atoms. The presence of chlorine atoms at positions 5 and 7 enhances its biological activity, particularly in antimicrobial and antioxidant properties.

Antioxidant Activity

Recent studies have demonstrated that DCA exhibits significant antioxidant activity. A comparative analysis of various quinoline derivatives revealed that compounds similar to DCA can effectively scavenge free radicals, thereby preventing oxidative stress-related cellular damage.

Table 1: Antioxidant Activity of Quinoline Derivatives

CompoundSample Absorbance (mean)% Inhibition
Control0.5120.00
Ascorbic Acid0.05190.04
DCA (12c)0.4737.60
Other Derivative0.4904.29

The results indicate that while DCA shows some antioxidant properties, it is less effective than ascorbic acid, suggesting further structural modifications could enhance its activity .

Antimicrobial Activity

DCA has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial activity of DCA derivatives, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, indicating potential as a novel antibacterial agent .

Table 2: Antibacterial Activity of DCA Derivatives

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus228
Escherichia coli2016

Antiviral Activity

Emerging research suggests that DCA may also exhibit antiviral properties. For instance, derivatives of quinoline compounds have shown efficacy against dengue virus serotype 2 (DENV2), with some compounds displaying half-maximal inhibitory concentration (IC50) values in the low micromolar range.

The antiviral mechanism appears to inhibit viral replication at an early stage in the virus lifecycle without being virucidal, suggesting a potential role in therapeutic strategies against viral infections .

Properties

IUPAC Name

5,7-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBOCPZCSPMQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073121
Record name 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-
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Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171850-30-9
Record name 5,7-Dichloro-4-hydroxy-3-quinolinecarboxylic acid
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Record name 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-
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Record name 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-
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Record name 3-Quinolinecarboxylic acid, 5,7-dichloro-4-hydroxy-
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Record name 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid interact with the inhibitory glycine receptor?

A1: this compound acts as an antagonist of the GlyR, meaning it inhibits the receptor's function. Research indicates that this compound exhibits a mixed mode of inhibition on the GlyR alpha 1 subunit. It demonstrates both high-affinity competitive antagonism and low-affinity non-competitive antagonism. [] This suggests that it can bind to the receptor at the same site as the natural agonist, glycine (competitive), but also interacts with the receptor at a different site to exert its inhibitory effect (non-competitive). []

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